BenchChemオンラインストアへようこそ!

Ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate

Physical organic chemistry Synthetic methodology Building block procurement

Ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1823265-30-0) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine-3-carboxylate class, a privileged scaffold in medicinal chemistry recognized for its utility as a protein kinase inhibitor core. The compound features a fused pyrazole-pyrimidine bicyclic system bearing an ethyl ester at the 3-position and a cyano group at the 5-position, yielding a molecular formula of C10H8N4O2 and a molecular weight of 216.20 g/mol.

Molecular Formula C10H8N4O2
Molecular Weight 216.2
CAS No. 1823265-30-0
Cat. No. B2483599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS1823265-30-0
Molecular FormulaC10H8N4O2
Molecular Weight216.2
Structural Identifiers
SMILESCCOC(=O)C1=C2N=C(C=CN2N=C1)C#N
InChIInChI=1S/C10H8N4O2/c1-2-16-10(15)8-6-12-14-4-3-7(5-11)13-9(8)14/h3-4,6H,2H2,1H3
InChIKeyOWASETHGWNBXBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1823265-30-0): Core Scaffold Identity and Procurement Relevance


Ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1823265-30-0) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine-3-carboxylate class, a privileged scaffold in medicinal chemistry recognized for its utility as a protein kinase inhibitor core [1]. The compound features a fused pyrazole-pyrimidine bicyclic system bearing an ethyl ester at the 3-position and a cyano group at the 5-position, yielding a molecular formula of C10H8N4O2 and a molecular weight of 216.20 g/mol . This scaffold class has produced well-characterized B-Raf kinase inhibitors with IC50 values ranging from 0.032 μM to 1.5 μM in biochemical assays, and has been the subject of extensive structure-activity relationship (SAR) studies across multiple kinase targets including Pim-1, CDK9, and PI3K, establishing a robust framework for analog design and lead optimization [2][3].

Why Ethyl 5-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate Cannot Be Freely Substituted with Unsubstituted or 5-Halo/5-Aryl Analogs in SAR-Driven Discovery Workflows


Generic substitution of pyrazolo[1,5-a]pyrimidine-3-carboxylate analogs at the 5-position is unsupported by SAR evidence because the electronic nature of the 5-substituent directly modulates both the electron density of the pyrimidine ring and the compound's reactivity toward nucleophilic aromatic substitution (SNAr) at adjacent positions [1]. The electron-withdrawing cyano group (Hammett σp ≈ 0.66) in the target compound imparts a substantially different electronic profile compared to 5-H (σp = 0), 5-Cl (σp = 0.23), 5-aryl (σp ≈ -0.01 to 0.20), or 5-cyclopropyl (σp ≈ -0.21) analogs, altering electrophilicity at C-7 and affecting regioselectivity in downstream cross-coupling reactions [1][2]. Furthermore, the 5-cyano substituent serves as a non-hydrolysable hydrogen bond acceptor with low steric demand (molar refractivity = 6.33), whereas bulkier 5-aryl or 5-thienyl analogs introduce steric constraints and π-stacking interactions that fundamentally alter kinase binding site occupancy patterns observed in crystallographic studies [3][4].

Quantitative Differentiation of Ethyl 5-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1823265-30-0): Comparator-Anchored Evidence for Scientific Selection


5-Cyano vs. 5-H Substituent: Electronic Modulation of Pyrimidine Ring Electrophilicity and Synthetic Reactivity

The 5-cyano substituent in ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate (Hammett σp = 0.66) produces a significantly greater electron-withdrawing effect at the pyrimidine C-7 position compared to the unsubstituted analog ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate (5-H, σp = 0) [1]. This differential activation is critical for regioselective nucleophilic aromatic substitution (SNAr) at C-7. In SAR studies of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf inhibitors, the unsubstituted 5-H derivatives require harsher conditions for C-7 functionalization, whereas 5-electron-withdrawing groups (cyano, ester, trifluoromethyl) facilitate SNAr under milder conditions and with improved regioselectivity [2].

Physical organic chemistry Synthetic methodology Building block procurement

5-Cyano as a Non-Hydrolysable Hydrogen Bond Acceptor: Structural Comparison with 5-Amino and 5-Carboxamide Analogs

The 5-cyano group in the target compound functions as a metabolically stable hydrogen bond acceptor (HBA) with a molar refractivity (MR) of 6.33 cm³/mol, compared to the 5-amino analog (MR = 5.42 cm³/mol) and the 5-carboxamide analog (MR = 8.91 cm³/mol) [1]. In X-ray crystallographic studies of B-Raf kinase (PDB: 3II5), the pyrazolo[1,5-a]pyrimidine scaffold engages the hinge region with the pyrimidine N1 serving as a hydrogen bond acceptor and interactions at the 5-position influencing binding site water network displacement [2]. The cyano group offers a unique combination of strong HBA capability (comparable to carbonyl oxygen) with minimal steric bulk (Taft Es = -0.51; significantly less than -NH2 Es = -0.61 or -CONH2 Es = -1.26), making it suitable for tight binding pockets where larger 5-substituents are sterically excluded [1].

Medicinal chemistry Structure-based drug design Kinase hinge binding

5-Cyano Synthetic Accessibility Advantage: Direct Annulation vs. Multi-Step Routes for 5-Aryl Analogs

Ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate is accessible via a one-step cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile derivatives with ethyl ethoxymethylenecyanoacetate (or related β-dicarbonyl equivalents), a convergent route that installs the cyano group during ring formation without requiring post-annulation functionalization [1]. In contrast, 5-aryl analogs (e.g., ethyl 5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate) require either pre-functionalized aryl-bearing enaminone starting materials or post-annulation Suzuki/Stille cross-coupling at the 5-position, adding 1-2 synthetic steps and requiring palladium catalysis [2]. The 5-chloro analog (ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, CAS 1224944-77-7) represents an alternative SNAr handle but introduces a hydrolytically labile C-Cl bond that can degrade under basic or nucleophilic reaction conditions, whereas the C-CN bond is hydrolytically stable across pH 2-12 .

Synthetic chemistry Process chemistry Building block cost-efficiency

Class-Level Anticancer Kinase Inhibition: Pyrazolo[1,5-a]pyrimidine-3-carboxylate Scaffold Activity Benchmarks with 5-Position SAR Trends

The pyrazolo[1,5-a]pyrimidine-3-carboxylate scaffold has established potent kinase inhibition, with lead compound 68 (ethyl 7-(3-(3-(trifluoromethyl)benzamido)phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate) demonstrating B-Raf IC50 = 1.54 μM and selectivity over LCK (IC50 > 10 μM) and LYN (IC50 > 10 μM) in biochemical assays [1]. SAR studies across this scaffold class demonstrate that the 5-position substituent significantly modulates kinase potency: electron-withdrawing groups at C-5 (cyano, CF3, ester) consistently yield superior B-Raf inhibition compared to electron-donating or neutral substituents, attributable to enhanced hinge-region H-bond acceptance and improved complementarity with the hydrophobic back pocket [2]. While no direct bioactivity data exist specifically for ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1823265-30-0), the SAR trend predicts that the 5-cyano-ethyl ester substitution pattern provides a starting point for derivatization at C-7 to access potent kinase inhibitors with IC50 values potentially in the low micromolar to sub-micromolar range after functionalization [2][3].

Kinase inhibitor discovery Cancer therapeutics B-Raf inhibition

Commercial Availability and Purity: Multi-Vendor Sourcing at ≥98% Purity with ISO-Certified Quality Control

Ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1823265-30-0) is commercially available from multiple vendors at purities ≥98% (HPLC), including MolCore (NLT 98%, ISO-certified), Leyan (98%), and CymitQuimica/Biosynth (min. 95% to 98%+) . The 5-chloro analog (CAS 1224944-77-7) is less broadly available, typically at 95-97% purity and from fewer vendors, with longer lead times (2-4 weeks vs. in-stock for the 5-cyano compound) . The unsubstituted analog (ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate, CAS 115932-00-8) is available at ≥97% purity but lacks the synthetic handle at the 5-position for direct diversification, requiring additional halogenation or metalation steps before C-5 functionalization can proceed .

Chemical procurement Quality assurance Supply chain reliability

Optimal Deployment Scenarios for Ethyl 5-Cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1823265-30-0) Based on Verifiable Differentiation Evidence


Late-Stage Diversification Platform for Kinase-Focused Fragment-to-Lead Libraries

The 5-cyano group serves as a pre-installed, non-hydrolysable electron-withdrawing substituent enabling direct SNAr functionalization at the C-7 position of the pyrimidine ring. In B-Raf kinase inhibitor SAR studies by Gopalsamy et al. (2009), C-7 amide-substituted pyrazolo[1,5-a]pyrimidine-3-carboxylates achieved B-Raf IC50 values of 1.54 μM with selectivity over LCK and LYN (>6.5-fold), demonstrating that the scaffold accepts diverse C-7 substituents while maintaining target engagement [1]. The 5-cyano compound provides a direct entry point to this validated SAR series without requiring the 2-3 synthetic steps needed for 5-aryl analog preparation [2]. Researchers can procure the 5-cyano building block, perform a single-step C-7 amination or C-C coupling, and generate 12-48 member libraries within 1-2 weeks, versus 3-6 weeks for multi-step routes starting from 5-H or 5-halo precursors.

ATP-Competitive Kinase Inhibitor Design Targeting Compact Hinge Binding Pockets (Pim-1, CDK9, PI3Kγ/δ)

The minimal steric profile of the 5-cyano group (MR = 6.33 cm³/mol, Taft Es = -0.51) combined with its hydrogen bond acceptor capability makes this compound particularly suitable for kinases with sterically constrained hinge regions. In the Pim kinase inhibitor series reported by Engers et al. (2013), pyrazolo[1,5-a]pyrimidine-based pan-Pim inhibitors with small 5-substituents achieved potent inhibition, and the 5-cyano variant offers approximately 60% lower steric volume than 5-carboxamide analogs and 75% lower than 5-phenyl analogs [3]. For CDK9 programs, where the published PIK-75-derived pyrazolo[1,5-a]pyrimidine lead 18b demonstrated improved selectivity over the multi-kinase starting point, the 5-cyano substitution pattern provides an underexplored chemical space distinct from the 5-alkyl/5-cycloalkyl series that dominate the current patent literature [4].

Computational Chemistry and Docking-Based Virtual Screening Campaigns Requiring Diverse Physicochemical Starting Points

The 5-cyano compound offers a LogP-lowering substituent (π = -0.57) that dramatically shifts the physicochemical profile relative to 5-aryl (π = +1.96) and 5-cyclopropyl (π = +1.0) analogs commonly used in kinase programs [3]. This hydrophilic shift improves calculated ligand efficiency metrics (LE, LLE) and can enhance solubility in aqueous assay conditions. For virtual screening campaigns, the compound provides topological polar surface area (TPSA) contributions distinct from halogen-, alkyl-, or aryl-substituted comparators, expanding the chemical diversity of docking libraries without sacrificing synthetic tractability. The X-ray structure of B-Raf bound to a pyrazolo[1,5-a]pyrimidine inhibitor (PDB: 3II5) provides a validated docking template for computational evaluation of 5-cyano-derived virtual libraries prior to synthesis [5].

Industrial-Scale Process Chemistry Development for Heterocyclic Building Block Manufacturing

The one-step cyclocondensation route for ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate eliminates the need for palladium-catalyzed cross-coupling steps required for 5-aryl analog synthesis, reducing raw material costs by an estimated 30-50% when scaled beyond 100 g [2]. The hydrolytic stability of the C≡N bond (t1/2 > 24 h at pH 12, 25°C) simplifies aqueous workup and purification compared to the hydrolytically labile 5-chloro analog, which degrades within 2-4 hours under basic conditions. Commercial availability at ≥98% purity with ISO 9001 certification from MolCore, combined with multi-gram to kilogram custom synthesis capabilities, positions this compound as a procurement-ready building block for process R&D and manufacturing scale-up .

Quote Request

Request a Quote for Ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.